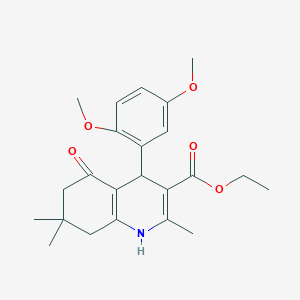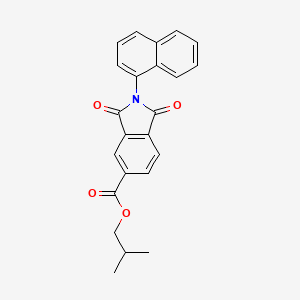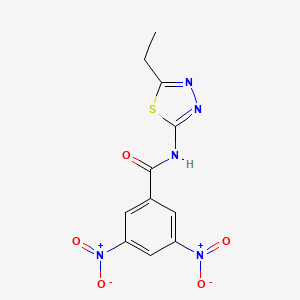![molecular formula C18H10ClN3O2S B11701990 (2E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(3-nitrophenyl)prop-2-enenitrile](/img/structure/B11701990.png)
(2E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(3-nitrophenyl)prop-2-enenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(3-nitrophenyl)prop-2-enenitrile is a synthetic organic compound that belongs to the class of thiazole derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(3-nitrophenyl)prop-2-enenitrile typically involves the following steps:
Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.
Coupling with Chlorophenyl Group: The thiazole ring is then coupled with a 4-chlorophenyl group using a palladium-catalyzed cross-coupling reaction.
Addition of the Nitro Group: The nitro group is introduced via nitration of the aromatic ring.
Formation of the Prop-2-enenitrile Moiety: This involves a Knoevenagel condensation reaction between the thiazole derivative and a suitable aldehyde in the presence of a base.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring or the nitro group.
Reduction: Reduction of the nitro group to an amine is a common reaction.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the thiazole ring.
Reduction: Amino derivatives of the compound.
Substitution: Substituted thiazole derivatives.
科学研究应用
Chemistry
The compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, thiazole derivatives are often investigated for their antimicrobial, antifungal, and anticancer properties. The presence of the nitro group and the thiazole ring in (2E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(3-nitrophenyl)prop-2-enenitrile suggests potential biological activity.
Medicine
The compound may be explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, such compounds can be used in the development of new materials, including polymers and dyes, due to their unique electronic properties.
作用机制
The mechanism of action of (2E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(3-nitrophenyl)prop-2-enenitrile would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. The nitro group could be involved in redox reactions, while the thiazole ring might interact with nucleic acids or proteins.
相似化合物的比较
Similar Compounds
(2E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(4-nitrophenyl)prop-2-enenitrile: Similar structure but with a different position of the nitro group.
(2E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(3-nitrophenyl)prop-2-enenitrile: Similar structure but with a bromine atom instead of chlorine.
Uniqueness
The unique combination of the chlorophenyl group, thiazole ring, and nitrophenyl group in (2E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(3-nitrophenyl)prop-2-enenitrile provides distinct electronic and steric properties, making it a valuable compound for various applications.
属性
分子式 |
C18H10ClN3O2S |
|---|---|
分子量 |
367.8 g/mol |
IUPAC 名称 |
(E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(3-nitrophenyl)prop-2-enenitrile |
InChI |
InChI=1S/C18H10ClN3O2S/c19-15-6-4-13(5-7-15)17-11-25-18(21-17)14(10-20)8-12-2-1-3-16(9-12)22(23)24/h1-9,11H/b14-8+ |
InChI 键 |
FBDMAOXVDSRSOI-RIYZIHGNSA-N |
手性 SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)Cl |
规范 SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3,5-dimethyladamantanyl)-N-{[(4-methylphenyl)amino]thioxomethyl}carboxamide](/img/structure/B11701912.png)
![N'-[(E)-[5-(2-Chloro-5-nitrophenyl)furan-2-YL]methylidene]-2-{[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-YL]oxy}acetohydrazide](/img/structure/B11701916.png)
![4-[(5-Nitro-2-oxoindol-3-yl)amino]benzonitrile](/img/structure/B11701918.png)
![3-[(2E)-2-(3-bromo-4-methoxybenzylidene)hydrazinyl]-1,2-benzothiazole 1,1-dioxide](/img/structure/B11701924.png)
![2-[({[1-(Acetylamino)-2,2,2-trichloroethyl]amino}carbothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11701931.png)
![(4E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methyl-4-[2-(naphthalen-2-yl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11701934.png)

![3-methyl-N-(2,2,2-trichloro-1-{[(4-chlorophenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11701951.png)
![8-methyl-3-(prop-2-en-1-ylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B11701959.png)

![17-(2-Naphthyl)-17-azapentacyclo[6.6.5.0<2,7>.0<9,14>.0<15,19>]nonadeca-2(7),3,5,9(14),10,12-hexaene-16,18-dione](/img/structure/B11701972.png)
![4-methyl-N-[2-oxo-2-(1,4,7-trioxa-10-azacyclododecan-10-yl)ethyl]benzenesulfonamide](/img/structure/B11701986.png)

![3,5-dinitro-N-{2,2,2-trichloro-1-[(2-chlorophenyl)amino]ethyl}benzamide](/img/structure/B11702001.png)
